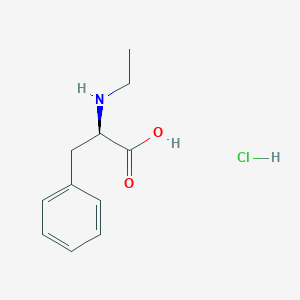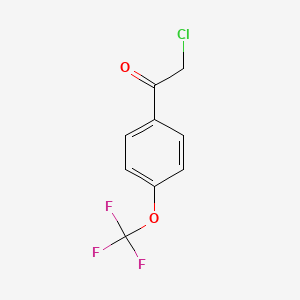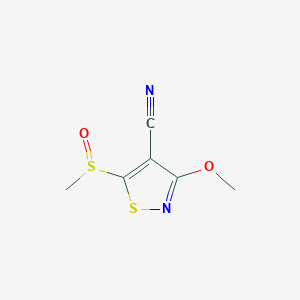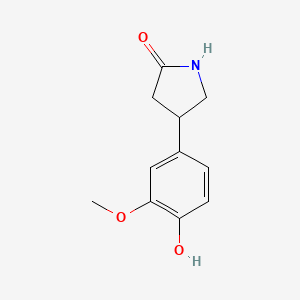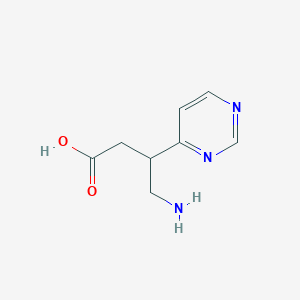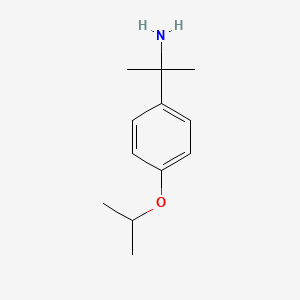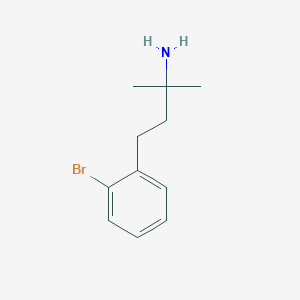
2,5-Dimethoxycinnamaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxycinnamaldehyde is an organic compound belonging to the cinnamaldehyde family. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an aldehyde group attached to the cinnamyl chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxycinnamaldehyde typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate reagent. One common method is the Perkin reaction, where 2,5-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxycinnamaldehyde involves its interaction with various molecular targets. It is known to inhibit the growth of certain bacteria by disrupting their cell membranes. The compound’s aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation. Additionally, its methoxy groups contribute to its antioxidant properties by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
3,4-Dimethoxycinnamaldehyde: Similar structure but with methoxy groups at the 3 and 4 positions.
2,3-Dimethoxycinnamaldehyde: Methoxy groups at the 2 and 3 positions.
Cinnamaldehyde: The parent compound without any methoxy groups.
Uniqueness: this compound is unique due to the specific positioning of its methoxy groups, which influence its chemical reactivity and biological activity. The presence of these groups enhances its solubility in organic solvents and contributes to its distinctive aromatic properties.
Eigenschaften
CAS-Nummer |
33538-93-1 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChI-Schlüssel |
QODHTNANDXLRSB-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C=O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


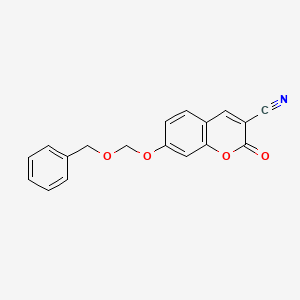
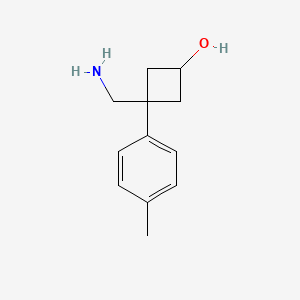
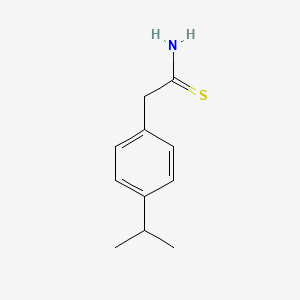
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
